4-Desisopropyl-4-isobutyl Imazethapyr
Description
Properties
Molecular Formula |
C₁₆H₂₁N₃O₃ |
|---|---|
Molecular Weight |
303.36 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Imazethapyr: Contains a 5-ethyl-2-isopropylimidazolinone backbone. Exhibits moderate soil mobility and is effective against broadleaf weeds and grasses.
- This modification may reduce photodegradation rates compared to imazethapyr .
Interaction with Other Herbicides
Studies on imidazolinones (e.g., imazamox, imazethapyr) reveal antagonistic effects when mixed with Protox-inhibiting herbicides (e.g., lactofen, fomesafen). For example:
- Imazethapyr + Lactofen : Reduced control of Setaria faberi by 33% compared to imazethapyr alone, attributed to impaired absorption and translocation due to membrane damage caused by Protox inhibitors .
Table 1: Efficacy of Imidazolinones in Mixtures with Protox Inhibitors
| Compound | Target Weed | Efficacy Reduction | Mechanism of Antagonism | Source |
|---|---|---|---|---|
| Imazethapyr + Lactofen | Setaria faberi | 33% | Reduced absorption/translocation | Nelson et al. |
| Imazamox + Fomesafen | Ipomoea hederacea | Significant loss | Membrane damage by Protox inhibitors | Unland et al. |
Metabolic and Environmental Persistence
- Imazethapyr : Half-life of 30–100 days in soil, depending on pH and organic matter.
- 4-Desisopropyl-4-isobutyl Imazethapyr : The isobutyl group may increase adsorption to soil organic matter, extending persistence. However, this could raise concerns about carryover effects in rotational crops.
Preparation Methods
Core Synthesis from Pyridinedicarboxylic Anhydride
The primary route involves modifying the Imazethapyr synthesis framework. The parent compound is synthesized via condensation of 5-ethyl-2,3-pyridinedicarboxylic anhydride with 2-amino-2,3-dimethylbutyronitrile , followed by hydrolysis and cyclization. For the 4-desisopropyl-4-isobutyl variant, the amine component is substituted with 2-amino-2-isobutylbutyronitrile to introduce the isobutyl group.
Key Steps:
-
Condensation :
-
Hydrolysis :
-
Cyclization :
Reaction Scheme :
Alternative Route via Side-Chain Modification
A secondary method involves alkylation of a pre-formed imidazolinone core. This approach is less common but useful for scaling:
-
Imidazolinone Formation : Synthesize the core structure using standard Imazethapyr protocols.
-
Isobutyl Introduction :
Optimization and Challenges
Solvent and Temperature Effects
Impurity Control
-
Byproducts :
Analytical Validation and Characterization
HPLC and LC-MS/MS Profiling
Table 1: Analytical Parameters for this compound
Q & A
Q. What are the foundational methodologies for synthesizing and characterizing 4-Desisopropyl-4-isobutyl Imazethapyr?
Answer: Synthesis typically involves multi-step organic reactions, including alkylation and functional group modifications. Characterization requires advanced analytical techniques:
- Chromatography (HPLC/UPLC): To assess purity and separation efficiency, as outlined in Li et al. (2001) for similar compounds .
- Spectroscopy (NMR, FTIR, MS): To confirm structural integrity, particularly for distinguishing isobutyl and desisopropyl groups.
- Thermogravimetric Analysis (TGA): To determine thermal stability under controlled conditions.
Q. How can researchers design baseline toxicity assays for this compound?
Answer: Adopt tiered testing frameworks:
- In vitro assays (e.g., cell viability assays): Use human cell lines (e.g., HepG2) to measure acute cytotoxicity, referencing Lim et al. (2008) for protocol standardization .
- Bioindicator species: Include aquatic models (e.g., Daphnia magna) for ecotoxicological profiling, aligning with INCHEMBIOL’s multi-compartment environmental risk assessments .
Advanced Research Questions
Q. How do contradictions in environmental persistence data for this compound arise, and how can they be resolved?
Answer: Discrepancies often stem from:
- Variability in abiotic factors (pH, temperature): Conduct controlled degradation studies across gradients, as per INCHEMBIOL’s long-term environmental fate analyses .
- Methodological differences in half-life calculations: Standardize protocols using isotope-labeled analogs to track degradation pathways.
- Data reconciliation: Apply meta-analysis frameworks to compare studies, ensuring alignment with theoretical models of hydrolysis/oxidation .
Q. What advanced strategies integrate theoretical frameworks into mechanistic studies of this compound’s bioactivity?
Answer:
- Molecular docking simulations: Link structural features (e.g., isobutyl group orientation) to enzyme inhibition (e.g., acetolactate synthase), guided by Yi et al. (2010)’s ligand-receptor interaction models .
- Systems biology approaches: Map metabolic pathways affected by the compound using multi-omics (transcriptomics, metabolomics), contextualized within Bruyne’s quadripolar model to balance theoretical and technical poles .
Methodological Design and Data Interpretation
Q. How should researchers design long-term environmental impact studies for this compound?
Answer: Adopt INCHEMBIOL’s phased approach :
Laboratory phase: Determine soil adsorption coefficients (Kd) and photolysis rates.
Microcosm/mesocosm studies: Simulate real-world ecosystems to assess bioaccumulation in trophic chains.
Field validation: Monitor residues in agricultural runoff using LC-MS/MS, correlating with GIS-based contamination maps .
Q. What statistical frameworks address variability in bioassay data for this compound?
Answer:
- Mixed-effects models: Account for batch-to-batch variability in synthesis purity.
- Bayesian hierarchical modeling: Integrate heterogeneous toxicity datasets (e.g., EC50 values across species), as demonstrated in EPOC questionnaire analyses .
- Sensitivity analysis: Identify critical parameters (e.g., exposure duration) influencing dose-response curves .
Theoretical and Epistemological Considerations
Q. How can researchers align studies of this compound with broader agrochemical theory?
Answer:
Q. What epistemological challenges arise when studying this compound’s sublethal effects?
Answer:
- Subjectivity in endpoint selection: Define sublethal metrics (e.g., oxidative stress biomarkers) a priori, grounded in Lim et al. (2008)’s biomarker validation protocols .
- Paradigm conflicts: Balance reductionist (molecular) and holistic (ecological) approaches using Bruyne’s quadripolar model to harmonize epistemological and technical poles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
